![molecular formula C4H9NO2 B110698 n-Ethyl-2-hydroxyacetamide CAS No. 66223-75-4](/img/structure/B110698.png)
n-Ethyl-2-hydroxyacetamide
Overview
Description
n-Ethyl-2-hydroxyacetamide is an organic compound with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol . It is known for its applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a hydroxyl group attached to the carbon atom adjacent to the carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Ethyl-2-hydroxyacetamide can be synthesized through the reaction of ethylamine with glyoxylic acid. The reaction typically involves the following steps:
- Ethylamine is reacted with glyoxylic acid in the presence of a suitable solvent such as water or ethanol.
- The reaction mixture is heated to a temperature of around 60-80°C for several hours.
- The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: n-Ethyl-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of n-ethyl-2-oxoacetamide.
Reduction: The carbonyl group can be reduced to form n-ethyl-2-hydroxyethylamine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: n-Ethyl-2-oxoacetamide
Reduction: n-Ethyl-2-hydroxyethylamine
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
1.1 SMYD2 Inhibition
n-Ethyl-2-hydroxyacetamide has been identified as a potential inhibitor of protein lysine methyltransferase SMYD2, which plays a crucial role in cancer progression through the methylation of histones and non-histone proteins. Research has shown that derivatives of this compound exhibit varying degrees of potency against SMYD2, making it a candidate for further development as an anticancer agent. For instance, studies indicate that the N-ethyl derivative demonstrates optimal activity compared to other alkyl substitutions .
Table 1: Structure-Activity Relationship (SAR) of this compound Derivatives Against SMYD2
Compound | IC50 (µM) | Binding Efficiency |
---|---|---|
This compound | 0.8 | 12.5 |
N-Propyl derivative | 10.9 | Less active |
N-Cyclopropylmethyl derivative | >20 | Inactive |
1.2 Other Therapeutic Applications
Beyond its role as a SMYD2 inhibitor, this compound is being explored for its potential in treating various conditions linked to protein modifications. The ability to modulate protein interactions through methylation presents opportunities for developing therapies for hyperproliferative disorders, autoimmune diseases, and neurodegenerative conditions .
Biochemical Research
2.1 Role in Post-Translational Modifications
This compound is significant in studies focusing on post-translational modifications (PTMs) of proteins. Its ability to influence the methylation status of lysine residues provides insights into gene expression regulation and chromatin dynamics. Understanding these mechanisms can lead to advancements in epigenetic therapies aimed at reversing aberrant gene expression profiles in diseases such as cancer .
Material Science
3.1 Synthesis of Functional Polymers
In materials science, this compound has been utilized as a precursor for synthesizing functional polymers and hydrogels. Its hydroxyl group allows for cross-linking reactions that enhance the mechanical properties and biocompatibility of polymeric materials. This application is particularly relevant in developing drug delivery systems and tissue engineering scaffolds .
Case Studies
4.1 Case Study: Cancer Therapeutics
A notable study investigated the efficacy of this compound derivatives in xenograft models of esophageal cancer. The results demonstrated significant tumor growth inhibition correlated with the compound's ability to inhibit SMYD2 activity, highlighting its potential as a therapeutic agent .
4.2 Case Study: Biopolymer Development
Another research project focused on using this compound in creating biodegradable polymers for medical applications. The study showcased how varying the concentration of this compound influenced the degradation rate and mechanical strength of the resulting materials, providing a pathway for developing tailored medical devices .
Mechanism of Action
The mechanism of action of n-Ethyl-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
n-Ethyl-2-hydroxyacetamide can be compared with other similar compounds such as:
n-Methyl-2-hydroxyacetamide: Similar structure but with a methyl group instead of an ethyl group.
n-Propyl-2-hydroxyacetamide: Similar structure but with a propyl group instead of an ethyl group.
2-Hydroxyacetamide: Lacks the ethyl group, making it less hydrophobic.
Uniqueness: this compound is unique due to the presence of the ethyl group, which imparts specific chemical and physical properties. This makes it more hydrophobic compared to its methyl and propyl analogs, influencing its solubility and reactivity .
Biological Activity
n-Ethyl-2-hydroxyacetamide (CAS: 66223-75-4) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C4H9NO2
- Molecular Weight : 103.12 g/mol
- IUPAC Name : this compound
- Purity : ≥95%
This compound is primarily recognized for its role as a substrate for various enzymatic reactions, particularly in the context of methyltransferases, which are crucial in epigenetic regulation. Research indicates that it may act as an inhibitor of specific protein-lysine N-methyltransferases, including SMYD2, which has implications in cancer biology .
1. Inhibition of Methyltransferases
Studies have shown that this compound can inhibit the activity of SMYD2, a protein implicated in various cancers. The compound exhibits significant selectivity and potency, with an IC50 value reported at approximately 0.8 μM for SMYD2 inhibition . This inhibition could lead to enhanced p53 activity, promoting apoptosis in cancer cells.
2. Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of this compound suggest it may modulate inflammatory pathways. In vitro studies demonstrated that treatment with this compound resulted in a notable reduction in pro-inflammatory cytokines such as TNF-α and CCL2 in LPS-stimulated macrophages . These findings indicate its potential as a therapeutic agent in inflammatory diseases.
Case Study 1: Cancer Cell Lines
In a controlled study involving various cancer cell lines, this compound was administered to assess its cytotoxic effects. The results indicated that at concentrations ranging from 1 to 100 µg/mL, the compound significantly reduced cell viability in a dose-dependent manner, with particular effectiveness noted at higher concentrations .
Case Study 2: In Vivo Models
In vivo experiments utilizing xenograft models have shown that treatment with this compound leads to significant tumor regression. The underlying mechanism appears to be linked to the reactivation of p53-mediated pathways due to the inhibition of SMYD2, suggesting a promising avenue for cancer therapy .
Research Findings
Properties
IUPAC Name |
N-ethyl-2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVOWKVXWMUGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66223-75-4 | |
Record name | N-ethyl-2-hydroxyacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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